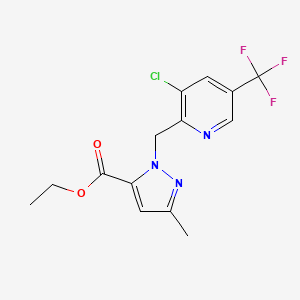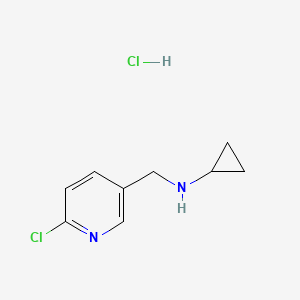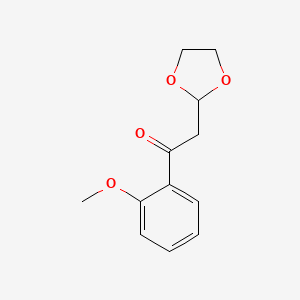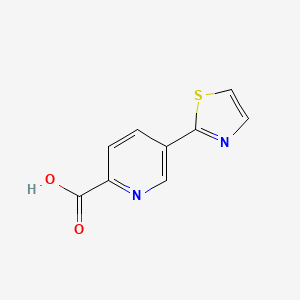
5-(Thiazol-2-yl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
5-(Thiazol-2-yl)pyridine-2-carboxylic acid is a compound with the molecular formula C9H6N2O2S and an average mass of 206.221 Da . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives has been reported in the literature . The structures of the newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 5-(Thiazol-2-yl)pyridine-2-carboxylic acid is characterized by a thiazole ring attached to a pyridine ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including 5-(Thiazol-2-yl)pyridine-2-carboxylic acid, have been found to undergo various chemical reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
5-(Thiazol-2-yl)pyridine-2-carboxylic acid has a molecular weight of 206.221 Da . Other physical and chemical properties such as solubility, melting point, and boiling point are not mentioned in the retrieved papers.Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of derivatives of 5-(thiazol-2-yl)pyridine-2-carboxylic acid is in the field of corrosion inhibition. Specifically, thiazole based pyridine derivatives have been studied for their potential as corrosion inhibitors for mild steel. The compounds were examined using various techniques including gravimetric, potentiodynamic polarization, and electrochemical impedance techniques. Their effectiveness was attributed to the formation of a protective film on the steel surface, with the efficiency of inhibition directly related to the concentration of the inhibitor and inversely related to temperature. This study highlighted the potential of these compounds in protecting metals against corrosion, especially in acidic environments (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial Activity
Another significant application is in the domain of antimicrobial activity. Thiazole and pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various bacterial and fungal strains. The synthesized compounds exhibited varying degrees of activity, with some compounds showing notable potential as antibacterial and antifungal agents. These studies suggest the utility of 5-(thiazol-2-yl)pyridine-2-carboxylic acid derivatives in developing new antimicrobial agents with potential applications in combating various infections (Patel & Patel, 2015).
Cytotoxicity and Anticancer Activity
Derivatives of 5-(thiazol-2-yl)pyridine-2-carboxylic acid have also been investigated for their cytotoxic effects and potential anticancer activity. A study involving the synthesis of novel pyridine-thiazole hybrid molecules explored their cytotoxic action towards various cancer cell lines, revealing high antiproliferative activity and selectivity towards cancer cells. This suggests the potential of these compounds in the development of new anticancer agents (Ivasechko et al., 2022).
Propriétés
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-2-1-6(5-11-7)8-10-3-4-14-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXFCAVXHLKGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiazol-2-yl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



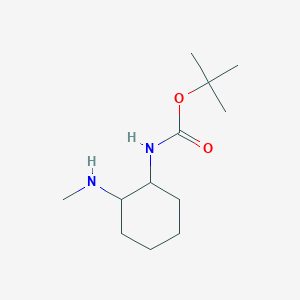
![N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B1400203.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-isocyanoacetamide](/img/structure/B1400205.png)
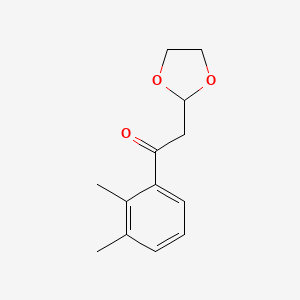
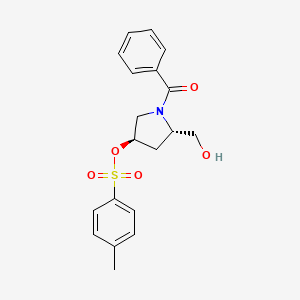
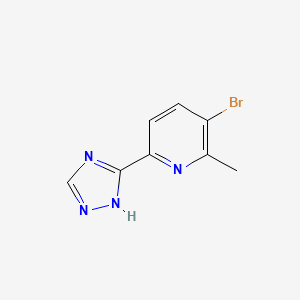
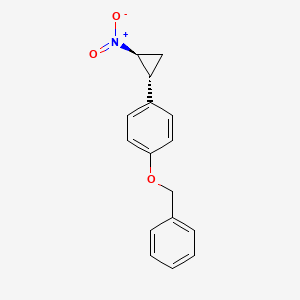
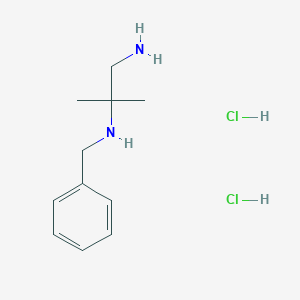
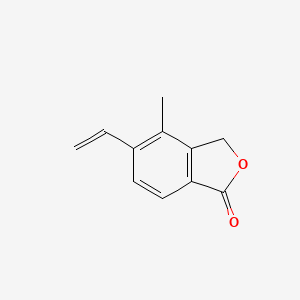
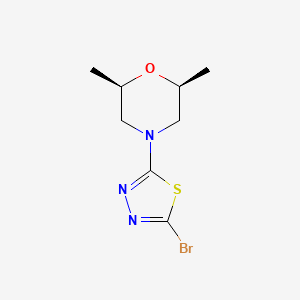
![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)
